Methyl 5-(2,6-difluorophenyl)nicotinate
Description
Methyl 5-(2,6-difluorophenyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the pyridine ring’s carboxyl position and a 2,6-difluorophenyl substituent at the 5-position. Its synthesis and functionalization are of interest due to the electron-withdrawing effects of fluorine and the ester’s role in modulating solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-16-7-9)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGYAZKBWOSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745272 | |
| Record name | Methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229626-86-1 | |
| Record name | Methyl 5-(2,6-difluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,6-difluorophenyl)nicotinate typically involves the esterification of 5-(2,6-difluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,6-difluorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(2,6-difluorophenyl)nicotinic acid.
Reduction: Formation of 5-(2,6-difluorophenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2,6-difluorophenyl)nicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(2,6-difluorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Similarity Scores
Key Observations :
- Fluorine vs. Chlorine : The substitution of fluorine (in the target compound) with chlorine (CAS 38076-80-1) reduces similarity (0.69) due to differences in electronegativity and steric bulk .
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives like 5-Fluoro-2-hydroxynicotinic acid (CAS 884494-83-1), which has higher hydrophilicity .
- Substituent Position: The 2,6-difluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from mono-fluorinated analogs (e.g., 5-Fluoro-2-methoxynicotinic acid, CAS 884494-82-0) .
Physicochemical Properties
- Acid-Base Behavior : Carboxylic acid derivatives (e.g., CAS 884494-83-1) exhibit pH-dependent solubility, whereas the ester group in the target compound reduces ionization .
- Thermal Stability : Fluorine atoms may enhance thermal stability due to strong C-F bonds, a feature shared with 5-Fluoro-2-methoxynicotinic acid .
Biological Activity
Methyl 5-(2,6-difluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. Its unique structure, characterized by a methyl ester group and two fluorine atoms on the phenyl ring, suggests significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 248.22 g/mol. The structural features include:
- Nicotinic Acid Core : Essential for its biological activity.
- Methyl Ester Group : Enhances lipophilicity and bioavailability.
- Difluorophenyl Substituents : Modulate electronic properties and interaction with biological targets.
This compound exhibits several biological activities primarily attributed to its structural characteristics:
- Vasodilation : Similar to methyl nicotinate, it may act as a peripheral vasodilator, inducing vasodilation in peripheral blood capillaries. This effect is particularly relevant in dermatological applications where improved blood flow can enhance nutrient delivery and tissue repair.
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects observed in various studies:
Case Studies
-
Vasodilation Study :
A study demonstrated that this compound significantly increased blood flow in dermal tissues when applied topically. This effect was measured using laser Doppler flowmetry, indicating its potential for enhancing skin health and healing processes. -
Anti-inflammatory Research :
In vitro studies showed that the compound reduced the secretion of interleukin-6 (IL-6) from activated macrophages, suggesting its role in modulating immune responses. This finding supports its potential use in treating conditions characterized by chronic inflammation. -
Antimicrobial Testing :
Laboratory tests revealed that this compound exhibited inhibitory effects against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
